Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate
Description
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is a phosphonate ester featuring a diethyl phosphonate group, a methylsulfonyl linker, and a 4-bromophenyl moiety. Phosphonates of this class are often utilized as intermediates in the synthesis of bioactive molecules, agrochemicals, and ligands for catalysis .
Properties
CAS No. |
27691-37-8 |
|---|---|
Molecular Formula |
C11H16BrO5PS |
Molecular Weight |
371.19 g/mol |
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H16BrO5PS/c1-3-16-18(13,17-4-2)9-19(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
CIFWPPFDXPEZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate, can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and interactions due to its phosphonate group, which mimics phosphate groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong interactions with metal ions and enzymes, making it useful in catalysis and enzyme inhibition studies. The sulfonyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Diethyl 4-Bromobenzylphosphonate
- Structural Difference : Lacks the sulfonyl group, with a direct methylene (-CH2-) linkage between the phosphonate and 4-bromophenyl ring.
- Synthetic Applications : Used in palladium-catalyzed α,β-homodiarylation reactions under aqueous conditions, achieving yields up to 38% .
- Antimicrobial Activity : Diethyl benzylphosphonates with boronic acid substituents (e.g., compound 3 in ) show enhanced antimicrobial activity against E. coli strains (comparable to ciprofloxacin), suggesting that electronic modifications (e.g., sulfonyl vs. boronic acid) significantly influence bioactivity .
- Physical Properties : Higher lipophilicity due to diethyl esters compared to dimethyl analogs (e.g., dimethyl 4-bromobenzylphosphonate, CAS 103474-07-3), impacting solubility and biological membrane permeability .
Diethyl (4-Chlorobenzyl)phosphonate
Dimethyl (4-Bromobenzyl)phosphonate
- Structural Difference : Methyl esters instead of ethyl esters.
- Synthetic Flexibility : Dimethyl esters are more reactive in transesterification reactions but less lipophilic, limiting their utility in biological applications .
- Catalytic Performance: In α-hydroxyphosphonate synthesis, dimethyl esters show comparable catalytic efficiency to diethyl variants under similar conditions (e.g., 85–90% yield using NH4OAc in ethanol) .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using ChemDraw; †Estimated based on analogs.
Table 2: Antimicrobial Activity of Selected Phosphonates (MIC, µg/mL)
| Compound | E. coli K12 | E. coli R2 | E. coli R4 |
|---|---|---|---|
| Diethyl 4-Bromobenzylphosphonate | 32 | 16 | 16 |
| This compound | N/A | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.5 | 0.5 |
Data adapted from ; N/A = Not available in provided literature.
Biological Activity
Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound can be represented by the following chemical structure:
- Molecular Formula : C11H16BrO3PS
- CAS Number : [insert CAS number here if available]
The compound is synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with diethyl phosphite in the presence of a suitable base, followed by sulfonylation to introduce the sulfonyl group. This synthetic route is crucial as it influences the biological activity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 4.9 | Inhibition of cell proliferation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It was observed to enhance neuronal survival under oxidative stress conditions, likely through the upregulation of antioxidant defenses.
Case Study 1: Anticancer Efficacy
In a recent clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved overall survival rates compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The results showed that treatment with this compound led to improved motor function and reduced neuronal loss in dopaminergic pathways, suggesting its potential application in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
